3-Nitro-5-(trifluoromethyl)pyridine-2-thiol
Description
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)3-1-4(11(12)13)5(14)10-2-3/h1-2H,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMRIPRLZXDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673514 | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89571-67-5 | |
| Record name | 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89571-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol typically involves the nitration of 5-(trifluoromethyl)pyridine-2-thiol. One common method includes the reaction of 5-(trifluoromethyl)pyridine-2-thiol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features both a nitro group and a trifluoromethyl group, which contribute to its biological activity and reactivity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability in biological systems.
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that 3-nitro-5-(trifluoromethyl)pyridine-2-thiol exhibits significant antimicrobial properties. It has been studied for its potential to inhibit various pathogens, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound has shown promise in modulating enzyme activity. Studies have demonstrated its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions such as cancer and infections.
- Drug Development : Its unique chemical properties make it a suitable precursor for synthesizing novel drugs. The compound's interactions with biological targets can be explored further to enhance its pharmacological profile .
Agrochemical Applications
- Pesticide Development : The structural characteristics of this compound allow it to function as a potential pesticide. Its ability to interact with biological systems can be leveraged to create effective herbicides or fungicides .
- Plant Growth Regulators : There is ongoing research into using this compound as a plant growth regulator due to its effects on cellular pathways, which could enhance crop yields or resistance to environmental stresses.
Materials Science Applications
- Organic Electronics : The compound's photophysical properties make it suitable for applications in organic electronics. Its ability to undergo nucleophilic substitution reactions allows for the creation of materials with tunable optical properties, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .
- Coordination Complexes : this compound can form coordination complexes with metals, potentially leading to applications in catalysis and materials design. These complexes may exhibit unique catalytic properties useful in various chemical reactions .
Case Studies and Research Findings
| Study Title | Findings | Applications |
|---|---|---|
| Nucleophilic Functionalization of 2-R-3-Nitropyridines | Demonstrated regioselectivity in reactions with thiols; large Stokes shifts observed | Drug synthesis, photophysical applications |
| Antimicrobial Efficacy of Nitro Compounds | Showed significant inhibition of bacterial growth | Development of new antibiotics |
| Synthesis of Pyridine Derivatives | Explored various synthetic routes leading to biologically active compounds | Drug development, agrochemical formulations |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Thiol vs. Hydroxyl: The -SH group offers stronger metal-binding affinity (e.g., Ni in catalysts) compared to -OH, as demonstrated in CdS/UiO-Ni composites .
Q & A
Q. What are the recommended synthetic routes for 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol, and what key intermediates should be monitored?
Methodological Answer:
- Synthesis Strategy : Start with a pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol, CAS 76041-74-2) and perform nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration .
- Key Intermediates :
Q. How can researchers confirm the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards (≥98% purity threshold) .
- Structural Confirmation :
Advanced Research Questions
Q. What strategies can optimize nitro group introduction in the presence of a trifluoromethyl substituent during synthesis?
Methodological Answer:
- Electrophilic Nitration : Use fuming HNO₃ in acetic anhydride to enhance electrophilicity. The trifluoromethyl group is electron-withdrawing, directing nitration to the para position. Monitor regioselectivity via NOE NMR .
- Competing Reactions : Mitigate sulfonic acid byproduct formation (common in thiol-containing substrates) by using inert atmospheres (N₂/Ar) and low temperatures .
Q. How do steric/electronic effects of the trifluoromethyl and nitro groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The trifluoromethyl group increases electrophilicity at the 2-position, while the nitro group stabilizes intermediates via resonance. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict sites for SNAr reactions .
- Steric Hindrance : Conduct kinetic studies with varying nucleophiles (e.g., amines vs. thiols). Compare rate constants (k) under pseudo-first-order conditions to quantify steric contributions .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points for this compound be addressed?
Methodological Answer:
- Experimental Repetition : Re-measure MP using differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to standardize conditions .
- Impurity Screening : Analyze conflicting samples via GC-MS to detect trace solvents (e.g., DMF, THF) that depress melting points .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
Methodological Answer:
- Hydrolysis Risk : The thiol group is prone to oxidation. Store under inert gas (N₂) and avoid aqueous workups unless stabilized by EDTA (0.1% w/v) .
- Toxicity Screening : Refer to analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) for LD₅₀ extrapolation. Conduct Ames tests for mutagenicity if used in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
